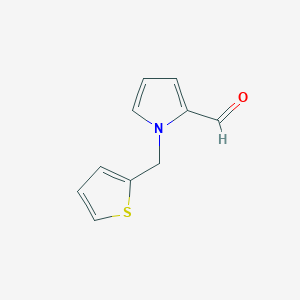

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde

Description

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted at the 1-position with a thiophen-2-ylmethyl group and at the 2-position with a formyl (carbaldehyde) moiety. The thiophene ring, a sulfur-containing aromatic heterocycle, confers distinct electronic and steric properties, making this compound a valuable intermediate in organic synthesis and materials science. Pyrrole-2-carbaldehyde derivatives are widely explored for their utility in catalysis, pharmaceutical chemistry, and polymer science due to their reactivity and ability to participate in diverse chemical transformations .

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVPJDHHPRORAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the formation of the pyrrole ring followed by the introduction of the thiophene moiety. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction using thiophene-2-carbaldehyde as a starting material .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized through nucleophilic substitution or alkylation reactions. A representative procedure involves:

Reaction:

1H-Pyrrole-2-carbaldehyde + 3-(Bromomethyl)-1,1'-biphenyl → 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde

| Parameter | Value |

|---|---|

| Reagent | NaOH, TBAB (catalyst) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → rt |

| Yield | 98% |

| Purification | Silica gel chromatography |

This method uses phase-transfer catalysis (TBAB) to facilitate alkylation under mild conditions .

Aldehyde-Specific Reactions

The formyl group at the 2-position participates in condensation and nucleophilic addition reactions:

Schiff Base Formation

Reaction with Hydrazines:

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde + Hydrazine → Hydrazone derivative

| Parameter | Value |

|---|---|

| Conditions | Ethanol, glacial acetic acid, microwave irradiation (80°C, 10 min) |

| Yield | 79% (analogous reaction) |

| Application | Precursor for heterocyclic pharmaceuticals |

Knoevenagel Condensation

Reaction with Active Methylene Compounds:

Aldehyde + Malononitrile → α,β-Unsaturated Nitriles

| Parameter | Value |

|---|---|

| Catalyst | Piperidine |

| Solvent | Isopropyl alcohol |

| Temperature | 85°C, 2h |

| Yield | 96% (analogous system) |

Cross-Coupling Reactions

The thiophene moiety enables participation in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

Reaction with Arylboronic Acids:

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde + Arylboronic Acid → Biaryl Derivatives

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | DMF/H₂O |

| Temperature | 100°C, 20h |

| Yield | 63% (similar system) |

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-position:

Nitration

Reaction:

Pyrrole-2-carbaldehyde → 5-Nitro-pyrrole-2-carbaldehyde

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/AcOH |

| Temperature | 0°C → rt |

| Yield | 72% (related compound) |

Redox Reactions

The aldehyde group is susceptible to reduction:

Reduction to Alcohol:

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde → 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-methanol

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ |

| Solvent | MeOH |

| Time | 1h |

| Yield | 85% (analogous system) |

Metal Coordination

The compound acts as a ligand in organometallic complexes:

Example: Coordination with Cu(I) via pyrrole N and aldehyde O

| Parameter | Value |

|---|---|

| Metal Source | CuI |

| Ligand Ratio | 1:2 (Cu:ligand) |

| Application | Catalysis in Ullmann couplings |

Key Reactivity Trends

-

Aldehyde Reactivity: Dominates nucleophilic additions (e.g., Grignard reactions, condensations) .

-

Pyrrole Ring: Undergoes electrophilic substitution preferentially at C5 .

-

Thiophene Stability: Resists ring-opening under standard conditions but participates in coupling reactions .

Data from synthetic procedures demonstrate that steric hindrance from the thiophen-2-ylmethyl group marginally reduces reaction rates compared to unsubstituted pyrrole-2-carbaldehydes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde, exhibit significant antimicrobial properties. Pyrroles are known to interact with biological targets, leading to inhibition of bacterial growth. For example, derivatives have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, suggesting potential for development as novel antibiotics .

Antifungal Properties

Pyrrole-based compounds have also demonstrated antifungal activity. Studies have shown that certain pyrrole derivatives can inhibit the growth of multidrug-resistant Candida species, which is critical given the rising concern over antifungal resistance . The mechanism of action often involves interaction with key enzymes in the fungal metabolic pathways.

Cancer Research

The compound's structure allows for modifications that enhance its anticancer properties. Pyrrole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In particular, studies focusing on the synthesis of pyrrole-based enaminones have highlighted their potential in developing new cancer therapies .

Material Science

Organic Electronics

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde can be utilized in the fabrication of organic electronic devices due to its electronic properties. The thiophene moiety contributes to the compound's ability to conduct electricity, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

The compound serves as a building block in polymer synthesis, particularly for creating conductive polymers. These materials are essential in various applications, including sensors and batteries. The incorporation of thiophene units enhances the polymer's conductivity and stability .

Synthesis and Biocatalysis

Recent advancements in biocatalytic methods have enabled the efficient production of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde from simpler precursors. A notable approach involves using a UbiD-type decarboxylase coupled with carboxylic acid reductases to convert pyrrole into the desired aldehyde under mild conditions . This method not only improves yield but also reduces environmental impact compared to traditional synthetic routes.

Case Studies

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, its interaction with kinases can modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Thiophen-2-ylmethyl vs. Benzyl Substituents

- 1-Benzyl-1H-pyrrole-2-carbaldehyde (): The benzyl group is purely aromatic (phenyl), lacking the sulfur atom present in thiophene. Steric hindrance is comparable, but the sulfur atom in thiophene may influence intermolecular interactions (e.g., S···π contacts) .

Thiophen-2-ylmethyl vs. Furylmethyl Substituents

- 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde ():

- Furan, an oxygen-containing heterocycle, is less electron-rich than thiophene due to oxygen’s higher electronegativity.

- Thiophene’s sulfur atom provides stronger electron-donating effects, which may enhance the aldehyde’s electrophilicity in reactions such as nucleophilic additions or condensations .

Thiophen-2-ylmethyl vs. Pyrimidinyl Substituents

- 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde () and 1-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-2-carbaldehyde ():

- Pyrimidine is a nitrogen-containing heterocycle with electron-deficient character. The trifluoromethyl group in further withdraws electrons, contrasting sharply with the electron-donating thiophen-2-ylmethyl group.

- These analogs are more likely to engage in hydrogen bonding or π-stacking due to pyrimidine’s nitrogen atoms, whereas the target compound’s thiophene may favor hydrophobic interactions .

Comparison with Tosyl-Substituted Analogs

- 1-Tosyl-1H-pyrrole-2-carbaldehyde ():

- The tosyl group (–SO₂C₆H₄CH₃) is a strong electron-withdrawing substituent, activating the pyrrole ring for nucleophilic aromatic substitution.

- In contrast, the thiophen-2-ylmethyl group in the target compound is electron-donating, directing electrophilic substitutions to specific positions on the pyrrole ring. This difference is critical in designing regioselective synthetic routes .

Comparison with Nitrobenzyl-Substituted Analogs

- 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde (): The nitro group (–NO₂) is strongly electron-withdrawing, reducing the electron density of the pyrrole ring and altering its reactivity in redox reactions. The thiophen-2-ylmethyl substituent, being electron-donating, may stabilize radical intermediates or enhance catalytic activity in cross-coupling reactions .

Structural and Crystallographic Insights

- Crystallographic data reveal dihedral angles of ~38° between the thiophene and benzimidazole rings, suggesting moderate π-conjugation. Similar torsional flexibility is expected in the target compound, influencing packing efficiency and solubility .

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is C10H9NOS, with a molar mass of approximately 195.25 g/mol. The compound features both a pyrrole and a thiophene ring, which contribute to its unique electronic properties and potential biological activities. Its structure allows for various interactions with biological molecules, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde exhibits significant antimicrobial activity against various microorganisms. In vitro studies have demonstrated its ability to inhibit the growth of bacteria and fungi. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains .

Table 1: Antimicrobial Activity of 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Bacillus subtilis | 15 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Activity

Preliminary studies have also highlighted the anticancer potential of this compound. It appears to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the modulation of cell signaling pathways and the inhibition of specific kinases that are crucial for cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (T47D) reported that 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde significantly inhibited cell growth with an IC50 value of approximately 25 µM. This effect was attributed to the compound's ability to interfere with the cell cycle and promote apoptotic pathways .

The biological activity of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde can be attributed to its interactions with various biological targets:

- Cytochrome P450 Enzymes : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones .

- Kinase Inhibition : It demonstrates potential kinase inhibitory activity, which could be leveraged in the development of targeted cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiophene and pyrrole rings can significantly influence the biological activity of this compound. For example, substituents on the thiophene ring can enhance antimicrobial potency or alter anticancer efficacy. Comparative studies with similar compounds have provided insights into optimal structural features for enhanced activity .

Table 2: Comparative Analysis of Structural Variants

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5-Thienyl-1H-pyrrole-2-carbaldehyde | Pyrrole fused with thiophene | Fluorescent probe |

| 1-Methyl-3-(thiophen-2-YL)-1H-pyrazole | Pyrazole instead of pyrrole | Potential anti-inflammatory |

| 1-(Thiophen-2-Ylmethyl)-1H-pyrrole | Similar core structure | Varies in reactivity |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde. Areas for future investigation include:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.

- Derivatives Development : Synthesis of new derivatives to optimize activity and selectivity against specific targets.

Q & A

Q. How to resolve conflicting reactivity data in metalation vs. electrophilic substitution?

- Methodological Answer : Metalation (e.g., using LDA) favors thiophene functionalization but requires strict anhydrous conditions. Competing pyrrole ring reactivity is suppressed by low temperatures (–78°C) and steric hindrance from substituents . Contrasting results in literature often reflect differences in reagent stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.